molecular formula C14H16F3N3O B1391029 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide CAS No. 1186404-79-4

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

Cat. No.: B1391029
CAS No.: 1186404-79-4
M. Wt: 299.29 g/mol
InChI Key: SFPZQVDTOJLNCD-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-b]pyridine derivative characterized by a tert-butyl group at position 1, a methyl group at position 6, a trifluoromethyl group at position 4, and a carboxamide moiety at position 2. Its molecular formula is C₁₄H₁₆F₃N₃O, with a molecular weight of 299.30 g/mol (CAS: 1186404-79-4, MDL: MFCD12827801) . The tert-butyl group enhances lipophilicity, while the trifluoromethyl group contributes to metabolic stability and electronic effects. The carboxamide functional group facilitates hydrogen bonding, making it relevant in medicinal chemistry for target binding .

Properties

IUPAC Name

1-tert-butyl-6-methyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O/c1-7-5-9(14(15,16)17)10-8(11(18)21)6-20(12(10)19-7)13(2,3)4/h5-6H,1-4H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPZQVDTOJLNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide, also known by its CAS number 1146221-74-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₁₄H₁₄F₃N₃, with a molecular weight of 281.28 g/mol. It has a melting point in the range of 162-164 °C and is typically stored at ambient temperature under dry conditions. The trifluoromethyl group is significant for enhancing biological activity due to its influence on lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethyl group enhances the compound's binding affinity to proteins involved in various signaling pathways. Studies indicate that such modifications can improve the potency of inhibitors against specific enzymes and receptors.

Antiparasitic Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit notable antiparasitic activity. For example, modifications in the structure can lead to variations in efficacy against parasites like Plasmodium species. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity .

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of similar pyrrolopyridine compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure allows it to act as a dual inhibitor targeting bacterial topoisomerases, which are crucial for bacterial DNA replication and transcription .

Case Studies

  • Antiparasitic Studies : A derivative with a trifluoromethyl group was found to exhibit an EC50 value of 0.010 μM against certain Plasmodium strains, indicating strong antiparasitic activity. This suggests that the trifluoromethyl substitution plays a critical role in enhancing efficacy .
  • Antibacterial Efficacy : The compound demonstrated broad-spectrum antibacterial activity with MIC values comparable to established antibiotics. For instance, it showed effective inhibition against E. faecalis and multidrug-resistant strains, underscoring its potential as a therapeutic agent in treating resistant infections .

Data Table: Biological Activity Summary

Activity Type Target Organism EC50/MIC Values Reference
AntiparasiticPlasmodium falciparum0.010 μM
AntibacterialStaphylococcus aureus0.5 μg/mL
AntibacterialEnterococcus faecalis0.25 μg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(tert-Butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Molecular Formula : C₁₄H₁₄F₃N₃
  • Molecular Weight : 281.28 g/mol (CAS: 1146221-74-0) .
  • Key Differences : Replaces the carboxamide (-CONH₂) with a nitrile (-CN) group.
  • Nitriles are often intermediates in synthesis; hydrolysis could yield the carboxamide derivative .
5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
  • CAS : 1207625-37-3 .
  • Key Differences : Contains a bromine atom at position 5 and a tosyl (p-toluenesulfonyl) group at position 1.
  • Implications :
    • Bromine enhances reactivity for cross-coupling reactions.
    • The tosyl group acts as a protecting group, altering solubility and stability .

Substituent Modifications

1-((R)-1-(trans-4-(3-Cyclopropoxyazetidin-1-yl)cyclohexyl)ethyl)-2-methyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
  • CAS : 2702269-27-8 .
  • Key Differences : Features a complex cyclohexyl-azetidine side chain and a methylthio group.
  • Implications :
    • The bulky substituent may improve target specificity in kinase inhibition.
    • Methylthio (-SMe) groups can modulate electronic properties and metabolic pathways .
5F-CUMYL-P7AICA (Controlled Substance)
  • Structure : 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide .
  • Key Differences : Contains a fluoropentyl chain and a cumyl (2-phenylpropan-2-yl) group.
  • Implications: The fluoropentyl chain enhances lipophilicity and bioavailability, typical in cannabinoid receptor ligands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
Reactant of Route 2
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide

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